4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE
Description
4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE is an organic compound characterized by the presence of two 3,5-dinitrobenzoate groups attached to a phenyl ring. This compound is notable for its applications in organic synthesis and analytical chemistry, particularly in the derivatization of alcohols and amines for identification purposes .
Properties
IUPAC Name |
[4-(3,5-dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4O12/c25-19(11-5-13(21(27)28)9-14(6-11)22(29)30)35-17-1-2-18(4-3-17)36-20(26)12-7-15(23(31)32)10-16(8-12)24(33)34/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWCKFGTDPMRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE typically involves the esterification of 3,5-dinitrobenzoic acid with phenol derivatives. One common method includes the conversion of 3,5-dinitrobenzoic acid to its acyl chloride using reagents like phosphorous pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting 3,5-dinitrobenzoyl chloride is then reacted with phenol to form the ester .
Industrial Production Methods
In industrial settings, the synthesis may be optimized using microwave-assisted reactions and ionic liquids to enhance efficiency and reduce the production of hazardous by-products. For example, the use of (bmim)HSO4 as a catalyst under microwave irradiation has been reported to provide a greener approach to the synthesis of 3,5-dinitrobenzoate derivatives .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl 3,5-dinitrobenzoates.
Reduction: Amino derivatives of the original compound.
Hydrolysis: 3,5-dinitrobenzoic acid and phenol derivatives.
Scientific Research Applications
4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE involves its interaction with nucleophiles and reducing agents. The nitro groups on the benzene ring are electron-withdrawing, making the compound highly reactive towards nucleophiles. In biological systems, the ester bonds can be hydrolyzed by esterases, releasing the corresponding carboxylic acids and phenols, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: Used similarly for the derivatization of alcohols and amines.
4-Nitrobenzoic Acid: Another compound used for derivatization, but with lower melting points for its derivatives compared to 3,5-dinitrobenzoic acid.
Benzimidazolium 3,5-Dinitrobenzoate: Used in the growth of single crystals for optical and dielectric studies.
Uniqueness
4-[(3,5-DINITROBENZOYL)OXY]PHENYL 3,5-DINITROBENZOATE is unique due to its dual 3,5-dinitrobenzoate groups, which enhance its reactivity and make it particularly useful for the derivatization of compounds with multiple functional groups. Its high melting point and stability also make it advantageous for analytical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
